2-[(1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]-N~1~-ISOBUTYL-1-HYDRAZINECARBOTHIOAMIDE
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Overview
Description
2-[(1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]-N~1~-ISOBUTYL-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound featuring a pyrazole ring, a hydrazinecarbothioamide group, and an isobutyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]-N~1~-ISOBUTYL-1-HYDRAZINECARBOTHIOAMIDE typically involves the cyclocondensation of hydrazine with a carbonyl compound, followed by further functionalization to introduce the pyrazole ring and isobutyl group. Common reagents include hydrazine hydrate, 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, and isobutylamine. The reaction conditions often involve refluxing in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]-N~1~-ISOBUTYL-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine
Major Products
Oxidation: Corresponding oxides or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-[(1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]-N~1~-ISOBUTYL-1-HYDRAZINECARBOTHIOAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-[(1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]-N~1~-ISOBUTYL-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the hydrazinecarbothioamide group can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrimidine: Another pyrazole-containing compound with different biological activities.
5-amino-1H-pyrazole-4-carboxamide: A simpler pyrazole derivative with applications in medicinal chemistry.
2-(3,5-dimethyl-1H-pyrazol-1-yl)acetic acid: A structurally similar compound with different functional groups .
Uniqueness
2-[(1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]-N~1~-ISOBUTYL-1-HYDRAZINECARBOTHIOAMIDE is unique due to its combination of a pyrazole ring and a hydrazinecarbothioamide group, which imparts distinct chemical reactivity and biological activity. Its structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C11H19N5OS |
---|---|
Molecular Weight |
269.37g/mol |
IUPAC Name |
1-[(1,5-dimethylpyrazole-3-carbonyl)amino]-3-(2-methylpropyl)thiourea |
InChI |
InChI=1S/C11H19N5OS/c1-7(2)6-12-11(18)14-13-10(17)9-5-8(3)16(4)15-9/h5,7H,6H2,1-4H3,(H,13,17)(H2,12,14,18) |
InChI Key |
FKXONPDHABFWMQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C)C(=O)NNC(=S)NCC(C)C |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NNC(=S)NCC(C)C |
Origin of Product |
United States |
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